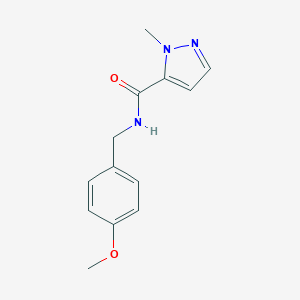
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has gained popularity as a recreational drug due to its potent psychoactive effects, but it also has potential applications in scientific research.
作用機序
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide acts on the CB1 receptor in the brain, which is involved in the regulation of various physiological and behavioral processes. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids and THC. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. This compound has also been shown to have neurotoxic effects in some studies, which may be related to its high potency and affinity for the CB1 receptor.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potent psychoactive effects also pose a risk to researchers and must be handled with care. Additionally, the use of this compound in lab experiments may not accurately reflect the effects of other synthetic cannabinoids or THC, as each compound has unique pharmacological properties.
将来の方向性
There are several future directions for research involving N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including the treatment of pain, inflammation, and neurological disorders. Another direction is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids on the brain and behavior.
合成法
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 5-fluoro-ADB with 4-methoxybenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to yield this compound.
科学的研究の応用
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and behavioral processes.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(7-8-15-16)13(17)14-9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,14,17) |
InChIキー |
MFTIJKQEERCFMK-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
正規SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)

![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)

![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)



